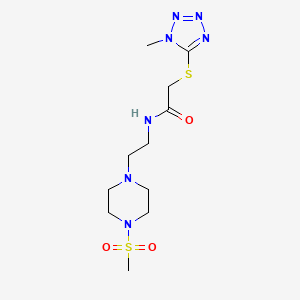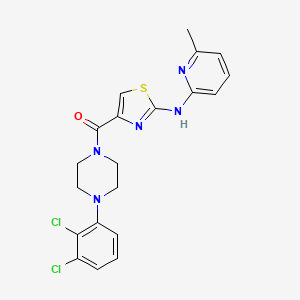
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Quinoline Derivatives as Corrosion Inhibitors
Quinoline and its derivatives, including the specific compound 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline, are widely recognized for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form stable chelating complexes with metallic surfaces. This mechanism is particularly advantageous in protecting industrial equipment and infrastructure from corrosion, underscoring the importance of quinoline derivatives in materials science (Verma et al., 2020).
Biomedical Applications of Quinoxaline-Containing Sulfonamides
Quinoxaline, a compound structurally related to quinoline, enhanced by sulfonamide incorporation, has shown broad-spectrum applications in medicine and pharmacology. The combination of quinoxaline and sulfonamide groups leads to a wide range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This dual-functional approach has positioned quinoxaline sulfonamide derivatives as potential lead compounds for the development of therapeutic agents against a variety of diseases (Irfan et al., 2021).
Antimalarial Pharmacology
The pharmacological evaluation of quinoline derivatives has highlighted their critical role in antimalarial therapy. These compounds interfere with nucleic acid replication and glucose metabolism in malaria parasites, offering a strategic basis for the treatment of resistant falciparum malaria. The therapeutic rationale behind combining quinine derivatives with other antimalarial agents such as pyrimethamine and sulfonamides has been recommended for achieving enhanced therapeutic outcomes (Hunsicker, 1969).
Optoelectronic Applications
Quinazolines and pyrimidines, structurally akin to quinolines, have been extensively researched for their potential in optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, have shown promising results for use in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of quinazoline and pyrimidine fragments into novel materials underlines the versatility of quinoline-related compounds beyond their biomedical significance (Lipunova et al., 2018).
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-8-12-4-2-3-5-14(12)18(10-11)21(19,20)13-6-7-15(16)17-9-13/h2-7,9,11H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPXRGNLVCWCKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-chlorophenyl)methyl]-8-(3,4-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2813139.png)

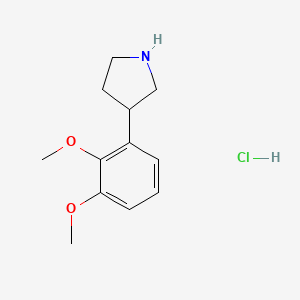
![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2813142.png)
![2-(4-Chlorophenyl)-6-(4-chlorophenyl)sulfonyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2813143.png)

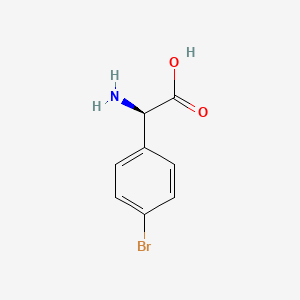
![(Z)-methoxy({[5-nitro-2-(piperidin-1-yl)phenyl]methylidene})amine](/img/structure/B2813151.png)
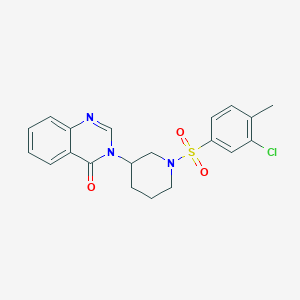
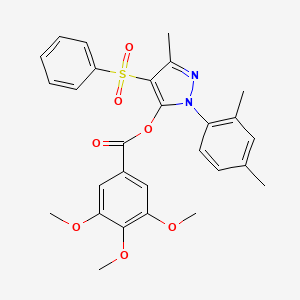
![N-isobutyl-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2813155.png)
![4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813157.png)
